An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethyl-2-pyridinecarbonitrile-d5
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethyl-2-pyridinecarbonitrile-d5
Introduction: The Quintessential Internal Standard for Bioanalytical Excellence
In the rigorous landscape of drug discovery and development, the precise quantification of xenobiotics in biological matrices is paramount. The accuracy and reproducibility of pharmacokinetic (PK) and pharmacodynamic (PD) studies underpin critical decisions, from lead optimization to clinical trial dosing regimens.[1] It is in this demanding context that stable isotope-labeled internal standards (SIL-IS) have become the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2] 4-Ethyl-2-pyridinecarbonitrile-d5, the deuterated analogue of 4-Ethyl-2-pyridinecarbonitrile, stands as a prime exemplar of such a critical analytical tool.
This technical guide provides a comprehensive overview of the chemical properties, synthesis considerations, and strategic applications of 4-Ethyl-2-pyridinecarbonitrile-d5 for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, its spectral characteristics, and the practical methodologies for its deployment in a modern bioanalytical workflow.
Physicochemical and Structural Characteristics
The defining feature of 4-Ethyl-2-pyridinecarbonitrile-d5 is the incorporation of five deuterium atoms, which imparts a higher mass while maintaining virtually identical physicochemical properties to its non-deuterated counterpart. This subtle yet critical modification is the cornerstone of its utility as an internal standard.[3]
| Property | 4-Ethyl-2-pyridinecarbonitrile-d5 | 4-Ethyl-2-pyridinecarbonitrile (Non-deuterated Analog) |
| CAS Number | 1330052-70-4[4] | 92486-38-9[5] |
| Molecular Formula | C₈H₃D₅N₂[4] | C₈H₈N₂[6] |
| Molecular Weight | 137.19 g/mol [4] | 132.16 g/mol [6] |
| IUPAC Name | 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile[7] | 4-ethylpyridine-2-carbonitrile[6] |
| XLogP3-AA | ~1.7 | 1.7[6] |
| Topological Polar Surface Area | 36.7 Ų | 36.7 Ų[6] |
| Hydrogen Bond Acceptor Count | 2 | 2[6] |
Synthesis and Isotopic Labeling Strategy
The synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5 involves the selective replacement of five hydrogen atoms with deuterium. While a specific, detailed protocol for this exact molecule is not publicly documented, the synthesis would logically proceed from a deuterated precursor or through a late-stage hydrogen isotope exchange (HIE) reaction on the pre-formed 4-Ethyl-2-pyridinecarbonitrile molecule.[2][8]
General strategies for the deuteration of pyridine derivatives often employ metal catalysts or electrochemical methods.[9] For instance, an electrochemical approach using heavy water (D₂O) as the deuterium source offers a cost-effective and environmentally benign route to deuterate pyridine rings with high regioselectivity.[9] The ethyl group can be deuterated using deuterated starting materials in a multi-step synthesis.
The logical workflow for a custom synthesis of this compound would be as follows:
Caption: A conceptual workflow for the synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5.
Spectroscopic Characterization: A Theoretical Overview
While experimental spectra for 4-Ethyl-2-pyridinecarbonitrile-d5 are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference in the ¹H NMR spectrum compared to the non-deuterated analog would be the absence of signals corresponding to the five deuterated positions. Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency and is typically not observed in a standard proton NMR experiment. Therefore, the signals for the ethyl group protons (CH₂) and the three aromatic protons would be absent or significantly reduced to trace residual proton signals.[10]
-
¹³C NMR: The ¹³C NMR spectrum would be very similar to the non-deuterated analog. However, carbons directly bonded to deuterium will exhibit a triplet splitting pattern due to C-D coupling and may show a slight upfield isotopic shift.[11] The signals for the deuterated carbons would be C₅D, C₃D, C₆D on the pyridine ring and the CD₂ and CD₃ of the ethyl group.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) for 4-Ethyl-2-pyridinecarbonitrile-d5 would be observed at an m/z corresponding to its higher molecular weight (137.19) compared to the non-deuterated version (132.16).[4][6] The fragmentation pattern would be crucial for structural confirmation. Expected fragmentation could involve the loss of a deuterated methyl radical (•CD₃) or a deuterated ethyl radical (•CD₂CD₃), leading to characteristic fragment ions. The mass difference of 5 Da provides a clear distinction from the analyte in LC-MS/MS applications.[12]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorptions for the nitrile group (C≡N) around 2210-2260 cm⁻¹.[13] The most notable difference from the non-deuterated analog would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) than C-H stretches (around 2850-3100 cm⁻¹).[14] Aromatic C-D stretches would also be shifted to lower wavenumbers.[15]
Application in Drug Development: The Role as an Internal Standard
The primary and most critical application of 4-Ethyl-2-pyridinecarbonitrile-d5 is as an internal standard in quantitative bioanalysis, particularly for pharmacokinetic studies of drugs containing a 4-ethyl-2-pyridinecarbonitrile moiety or a structurally similar scaffold.[1][3]
The Rationale for Using a Deuterated Internal Standard
An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.[2] 4-Ethyl-2-pyridinecarbonitrile-d5 fulfills these criteria exceptionally well:
-
Co-elution: Having nearly identical polarity and chemical properties, it co-elutes with the non-deuterated analyte in reverse-phase liquid chromatography.[2]
-
Similar Extraction Recovery: It mirrors the analyte's behavior during extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, effectively compensating for any sample loss.[16]
-
Correction for Matrix Effects: Crucially, it experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, as both molecules are in the same microenvironment at the same time. This normalization is the key to accurate quantification in complex biological matrices like plasma or urine.[1][2]
Caption: Standard bioanalytical workflow incorporating a deuterated internal standard.
Metabolic Stability Considerations
The pyridine ring is a common motif in medicinal chemistry.[17] Its metabolic fate often involves oxidation by cytochrome P450 (CYP) enzymes.[18] The introduction of deuterium at metabolically labile positions can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect.[19] While 4-Ethyl-2-pyridinecarbonitrile-d5 is primarily used to track a parent drug, understanding the metabolic stability of the pyridinecarbonitrile scaffold itself can be important. The nitrogen in the pyridine ring can influence metabolic stability, potentially through coordination with the heme iron of CYP enzymes.[5] If the analyte undergoes metabolism at the ethyl group or the pyridine ring, the d5-labeled standard will likely exhibit a similar, though potentially slightly slower, metabolic profile, making it an excellent tracer for both the parent drug and its initial metabolites.
Safety and Handling
Specific safety data for 4-Ethyl-2-pyridinecarbonitrile-d5 is not extensively documented. Therefore, it is prudent to handle it with the same precautions as its non-deuterated analog, 4-Ethyl-2-pyridinecarbonitrile. Based on the data for the non-deuterated compound, the following hazards are identified:
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[6]
-
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood.
Conclusion
4-Ethyl-2-pyridinecarbonitrile-d5 is a highly specialized and invaluable tool for the pharmaceutical and life sciences industries. Its utility as a stable isotope-labeled internal standard provides the analytical rigor necessary for the accurate and precise quantification of drug candidates and their metabolites in complex biological matrices. By closely mimicking the behavior of its non-deuterated counterpart throughout the analytical process, it effectively corrects for variability, thereby ensuring the integrity and reliability of pharmacokinetic and other bioanalytical data. As drug development continues to rely on high-sensitivity LC-MS techniques, the role of well-characterized deuterated standards like 4-Ethyl-2-pyridinecarbonitrile-d5 will remain indispensable for advancing new therapeutics from the laboratory to the clinic.
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